2-{1-cyclopentyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol
Vue d'ensemble
Description
2-{1-cyclopentyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as PNU-282987 and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of PNU-282987 involves its binding to the α7 nAChR and activation of downstream signaling pathways. This activation leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. PNU-282987 has also been shown to reduce the release of pro-inflammatory cytokines, which can contribute to the pathology of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects in animal models. It has been found to enhance synaptic plasticity, increase neuronal survival, and reduce oxidative stress. PNU-282987 has also been shown to improve cognitive function and memory in several animal models of neurological and psychiatric disorders. Additionally, PNU-282987 has been found to reduce inflammation and improve immune function in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PNU-282987 is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor in scientific research. PNU-282987 has also been found to have a good safety profile and low toxicity in animal studies. However, one of the limitations of PNU-282987 is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of PNU-282987 can be a limiting factor for some research groups.
Orientations Futures
There are several future directions for the study of PNU-282987. One area of research is the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. PNU-282987 has shown promise in animal models of Alzheimer's disease, schizophrenia, and depression, and further studies are needed to determine its efficacy in humans. Another area of research is the development of more efficient synthesis methods for PNU-282987, which could reduce the cost and increase the availability of this compound for scientific research. Additionally, the development of novel α7 nAChR agonists based on the structure of PNU-282987 could lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
Applications De Recherche Scientifique
PNU-282987 has been extensively studied for its potential applications in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. The α7 nAChR has been implicated in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. PNU-282987 has been shown to enhance cognitive function, improve memory, and reduce inflammation in animal models of these disorders.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(4-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-23-19-8-6-16(7-9-19)14-20-11-12-21(17-4-2-3-5-17)18(15-20)10-13-22/h6-9,17-18,22H,2-5,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFPJEAXCARGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.